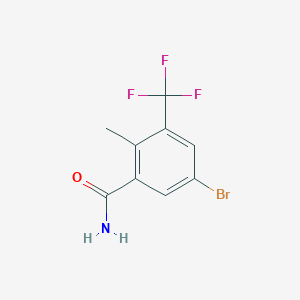

5-Bromo-2-methyl-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

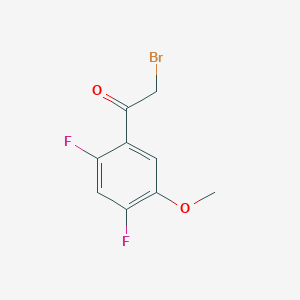

“5-Bromo-2-methyl-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 2387008-53-7 . It has a molecular weight of 282.06 . The IUPAC name for this compound is 5-bromo-2-methyl-3-(trifluoromethyl)benzamide . It is a solid at ambient temperature .

Molecular Structure Analysis

The Inchi Code for “5-Bromo-2-methyl-3-(trifluoromethyl)benzamide” is 1S/C9H7BrF3NO/c1-4-6(8(14)15)2-5(10)3-7(4)9(11,12)13/h2-3H,1H3,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“5-Bromo-2-methyl-3-(trifluoromethyl)benzamide” is a solid at ambient temperature . It has a molecular weight of 282.06 .Scientific Research Applications

Synthesis and Spectroscopic Properties

Research has demonstrated the synthesis of various derivatives involving halogenated benzamides, which have shown significant potential in the development of novel antimicrobial agents. These compounds, characterized by their spectroscopic properties, have been tested for anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the benzamide moiety, including bromine, significantly influences their biological activity (Limban, Marutescu, & Chifiriuc, 2011).

Catalytic Activity and Chemical Transformations

The use of halogenated benzamides in catalytic processes has been explored, with findings indicating their utility in facilitating nucleophilic trifluoromethylation reactions. These reactions are crucial for the formation of C-C bonds and the introduction of fluorine atoms into organic molecules, enhancing their pharmacological properties. The research highlights the effective use of ionic liquids as reaction media, underscoring the versatility of halogenated benzamides in organic synthesis (Kim & Shreeve, 2004).

Anticancer Applications

One notable study focused on Benzamide Riboside (BR), a compound related to benzamides, revealing its pronounced activity against several human tumor cell lines. BR inhibits the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), essential for the biosynthesis of guanylates, thereby exerting cytotoxic effects on cancer cells. This mechanism underscores the therapeutic potential of benzamide derivatives in oncology, with specific attention to the metabolic pathways leading to the active metabolite benzamide adenine dinucleotide (BAD) and its role in cancer cell apoptosis (Jäger, Salamon, & Szekeres, 2002).

Pharmaceutical Synthesis

The synthesis of pharmaceuticals, such as Nilotinib, an antitumor agent, has been achieved through complex chemical processes involving halogenated benzamides. These syntheses demonstrate the compound's utility as an intermediate in creating pharmacologically active molecules. The research details a multistep synthesis process, illustrating the compound's role in constructing complex molecular structures with significant therapeutic potential (Wang Cong-zhan, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically added to the molecule, which can significantly alter its chemical behavior .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical bromination .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and lipophilicity , which could influence its bioavailability.

Result of Action

The introduction of a bromine atom through free radical bromination can significantly alter a molecule’s reactivity, potentially leading to various downstream effects .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other reactive species could potentially influence the compound’s behavior .

properties

IUPAC Name |

5-bromo-2-methyl-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-4-6(8(14)15)2-5(10)3-7(4)9(11,12)13/h2-3H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVXMWRHBAJDPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)

![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)

![Ethyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2905201.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2905203.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)

![1H-Pyrazol-3-amine, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2905207.png)

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2905209.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide](/img/structure/B2905212.png)

![N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2905213.png)